molecular formula C15H9F6NO3 B2897637 2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 338792-50-0

2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2897637
CAS No.: 338792-50-0
M. Wt: 365.231
InChI Key: CRYKMXAFGPFRCB-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound characterized by its multiple fluorine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-fluorophenol with a difluorocarbonyl compound to form the difluoroacetophenone intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under specific conditions, such as the use of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, and careful control of reaction conditions, such as temperature, pressure, and pH, is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl groups can be oxidized to form corresponding carboxylic acids.

  • Reduction: : Reduction reactions can be performed to reduce the difluoro groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of difluorophenyl carboxylic acids.

  • Reduction: : Production of difluoroalkanes.

  • Substitution: : Generation of various substituted phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable precursor for pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Fluorinated compounds are known for their stability and bioactivity, making them candidates for drug development.

Industry

In the industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroacetamide

  • 2,2-Difluoroacetamide

  • 4-(Trifluoromethoxy)aniline

Uniqueness

2,2-Difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its combination of difluoro and trifluoromethoxy groups, which provide distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO3/c16-9-1-5-11(6-2-9)24-14(17,18)13(23)22-10-3-7-12(8-4-10)25-15(19,20)21/h1-8H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYKMXAFGPFRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(OC2=CC=C(C=C2)F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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